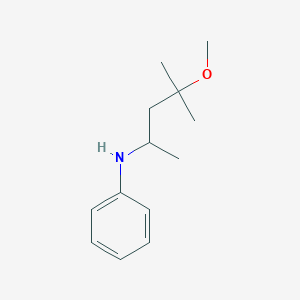

N-(4-methoxy-4-methylpentan-2-yl)aniline

Description

Contextualization within Amine Chemistry and Substituted Anilines

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. rsc.org Substituted anilines, in particular, are prevalent in numerous drug candidates due to their versatile structure and ability to interact with biological targets. cresset-group.com The modification of the aniline structure allows for the fine-tuning of a compound's pharmacological properties, including bioavailability, solubility, and receptor selectivity. cresset-group.com However, the aniline motif can sometimes be associated with metabolic instability and toxicity, which necessitates the exploration of novel, structurally diverse aniline derivatives to identify compounds with improved safety profiles. nih.govacs.org The study of N-(4-methoxy-4-methylpentan-2-yl)aniline fits within this broader effort to expand the chemical space of substituted anilines for various applications.

Significance of Branched Alkyl Chains and Methoxy (B1213986) Functionality in Organic Structures

The molecular architecture of this compound contains two key structural features that are known to significantly influence the properties of organic molecules: a branched alkyl chain and a methoxy group.

Branched Alkyl Chains: Unlike their linear counterparts, branched alkanes can exhibit different physical and chemical properties. opentextbc.ca The branching in the alkyl substituent of the title compound can impact its conformational flexibility, lipophilicity, and steric profile. These factors, in turn, can affect how the molecule interacts with its environment, such as its solubility in various solvents or its binding affinity to a biological receptor. science.gov In the petroleum industry, branched alkanes are valued for improving the octane (B31449) number of fuels. thoughtco.com

Methoxy Functionality: The methoxy group (-OCH3) is a common substituent in many organic compounds and plays a significant role in modulating their electronic and physical properties. ontosight.aifiveable.me It is generally considered an electron-donating group through resonance, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. vaia.comwikipedia.org The presence of a methoxy group can also affect a molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable functional group in the design of biologically active compounds. wisdomlib.org

Rationale for Comprehensive Investigation of Novel Branched Aniline Structures

The comprehensive investigation of novel branched aniline structures like this compound is driven by the continuous need for new molecules with tailored properties for specific applications. The unique combination of a substituted aniline, a branched alkyl chain, and a methoxy group in this compound offers the potential for novel physicochemical and biological characteristics. Research into such compounds aims to generate new building blocks for organic synthesis and to discover lead compounds in drug discovery. rsc.org The development of new synthetic methodologies to access such diversely substituted anilines is also an active area of research. rsc.org

Overview of Research Scope and Methodological Paradigms for this compound

The study of a novel compound such as this compound would typically encompass its synthesis, purification, and structural elucidation. A plausible synthetic route could involve the reductive amination of 4-methoxy-4-methylpentan-2-one with aniline.

Following a successful synthesis, the compound would be purified using standard techniques like column chromatography. Its identity and purity would then be confirmed through a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H bond of the secondary amine and the C-O bond of the methoxy group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Once the compound is synthesized and characterized, further research could explore its potential applications. This might involve screening for biological activity, such as antimicrobial or anticancer properties, or investigating its utility as a building block in the synthesis of more complex molecules.

Data Tables

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.32 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not determined |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) |

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(4-methoxy-4-methylpentan-2-yl)aniline |

InChI |

InChI=1S/C13H21NO/c1-11(10-13(2,3)15-4)14-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |

InChI Key |

IBCBSCKQBITYFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)OC)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N 4 Methoxy 4 Methylpentan 2 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orghilarispublisher.com The primary goal is to simplify the structure by identifying strategic bond disconnections that correspond to reliable and high-yielding chemical reactions. amazonaws.comnumberanalytics.com For N-(4-methoxy-4-methylpentan-2-yl)aniline, the most logical disconnection is the carbon-nitrogen (C-N) bond of the secondary amine, as this bond is commonly formed through several robust synthetic methods. numberanalytics.com This disconnection reveals two primary synthons: an electrophilic pentyl fragment and a nucleophilic aniline (B41778) fragment, or vice versa. This leads to several plausible forward-synthetic strategies.

Figure 1: Key retrosynthetic disconnection of the C-N bond in this compound, leading to precursors for reductive amination, direct alkylation, and nucleophilic aromatic substitution.

Figure 1: Key retrosynthetic disconnection of the C-N bond in this compound, leading to precursors for reductive amination, direct alkylation, and nucleophilic aromatic substitution.Nucleophilic Aromatic Substitution (SNAr) is a potential pathway where an amine acts as a nucleophile to displace a leaving group on an aromatic ring. chemistrysteps.com In this strategy, the synthetic equivalents would be 4-methoxy-4-methylpentan-2-amine (B3284755) and an activated benzene (B151609) ring bearing a suitable leaving group (e.g., a halide).

The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com For this intermediate to be sufficiently stabilized, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl groups, positioned ortho or para to the leaving group. chemistrysteps.comfishersci.co.uk

Challenges and Feasibility:

Ring Activation: A standard benzene ring with a simple leaving group like a halide is not electrophilic enough to react with an alkylamine. The synthesis of this compound via this route would necessitate a highly activated, and likely more complex, aniline precursor, which would require additional synthetic steps for installation and subsequent removal of the activating group.

Alternative Methods: Given the availability of more direct and efficient methods like reductive amination, SNAr is generally not the preferred strategy for synthesizing simple N-alkylanilines. nih.gov

| Parameter | Requirement for SNAr | Implication for Target Synthesis |

| Aromatic Substrate | Must contain a good leaving group (e.g., F, Cl) | Phenyl fluoride (B91410) or chloride would be the precursor. |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group are necessary. chemistrysteps.com | Requires multi-step synthesis of the precursor and subsequent removal of the activating group. |

| Nucleophile | 4-methoxy-4-methylpentan-2-amine | This precursor would need to be synthesized separately. |

| Overall Feasibility | Low, due to the lack of ring activation in the desired product. | Inefficient and less practical compared to other routes. |

Reductive amination, also known as reductive alkylation, is one of the most versatile and widely used methods for forming C-N bonds. researchgate.net This strategy involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. researchgate.net For the synthesis of this compound, this approach involves the condensation of aniline with 4-methoxy-4-methylpentan-2-one.

The reaction is typically performed as a one-pot procedure. organic-chemistry.org Aniline first reacts with the ketone to form a carbinolamine intermediate, which then dehydrates to form an imine. This imine is subsequently reduced by a suitable reducing agent present in the reaction mixture.

Key Components and Conditions:

Precursors: Aniline and 4-methoxy-4-methylpentan-2-one. nih.gov

Reducing Agents: A variety of reducing agents can be employed. Mild hydrides like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are selective for the protonated imine over the ketone, minimizing side reactions. Other common reagents include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ with catalysts like Pd/C). organic-chemistry.org

Reaction Conditions: The reaction is often acid-catalyzed to promote the dehydration of the carbinolamine intermediate. The choice of solvent and temperature can influence reaction rates and yields.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), neutral or slightly acidic pH | Inexpensive, readily available | Can reduce the starting ketone if conditions are not optimized. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Highly selective for the iminium ion over the ketone. | Highly toxic (releases HCN in strong acid). |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Acetic Acid (AcOH) | Mild, non-toxic, highly effective for a wide range of substrates. | More expensive than NaBH₄. |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Methanol; ambient or elevated pressure | "Green" method, high-yielding. youtube.com | Requires specialized hydrogenation equipment; catalyst can be sensitive to impurities. |

| α-Picoline-Borane | Methanol, Water, or neat, with catalytic AcOH organic-chemistry.org | Stable, safe, and effective in various solvents, including water. organic-chemistry.org | Less common than borohydrides. |

The direct N-alkylation of anilines with alkyl halides is a classical method for forming C-N bonds. youtube.com This SN2 reaction involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of an alkyl halide. researchgate.net To synthesize the target molecule, this route would employ aniline and a suitable 2-halo-4-methoxy-4-methylpentane (e.g., 2-bromo- or 2-iodo-4-methoxy-4-methylpentane).

A significant challenge in this approach is controlling the degree of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine (aniline), leading to a second alkylation event that produces a tertiary amine as a major byproduct. psu.edu

Strategies for Optimization:

Stoichiometry: Using a large excess of the aniline can favor mono-alkylation by increasing the probability that the alkyl halide will react with the more abundant starting material.

Base: The reaction generates a hydrohalic acid (HBr, HCl), which protonates the aniline, rendering it non-nucleophilic. Therefore, a base is required to neutralize the acid and regenerate the free amine. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.net

Solvent: Polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) are often used to facilitate the SN2 reaction.

| Parameter | Variable | Effect on Reaction | Reference |

| Alkyl Halide | R-I > R-Br > R-Cl | Reactivity increases with the leaving group ability of the halide. | youtube.com |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes the acid byproduct; stronger, non-nucleophilic bases can improve yields. | researchgate.net |

| Solvent | CH₃CN, DMF, Ionic Liquids | Polar aprotic solvents favor the SN2 mechanism. Ionic liquids can minimize over-alkylation. | psu.edu |

| Side Reaction | Over-alkylation | The secondary amine product reacts further to form a tertiary amine. | psu.edu |

One-pot syntheses starting from nitroarenes are highly efficient as they reduce the number of isolation and purification steps. mdpi.com This strategy combines the reduction of a nitro group with a subsequent C-N bond formation. For the target molecule, the synthesis would commence from nitrobenzene (B124822) and 4-methoxy-4-methylpentan-2-one.

The process typically involves two key transformations within a single pot:

Reduction of Nitrobenzene: The nitro group is reduced to an amino group, forming aniline in situ. This is commonly achieved using catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or transfer hydrogenation. organic-chemistry.orgbeilstein-journals.org

Reductive Amination: The newly formed aniline immediately reacts with the ketone present in the mixture via the reductive amination pathway described in section 2.1.2. researchgate.net

This tandem approach is attractive because nitroarenes are often inexpensive and readily available starting materials. mdpi.com The choice of catalyst and reaction conditions is crucial to ensure that both the nitro reduction and the subsequent imine reduction proceed efficiently.

| Catalyst System | Hydrogen Source | Typical Conditions | Key Features |

| Pd/C, PtO₂ | H₂ gas | Methanol or Ethanol, 1-10 bar H₂ | Classical, highly effective method for nitro reduction. |

| Fe/HCl or Zn/HCl | In situ H₂ generation | Aqueous or alcoholic solvents | Stoichiometric metal reductants, less common in modern one-pot syntheses. chemistrysteps.com |

| Heterogeneous Metal Catalysts | H₂ gas or Transfer Reagents (e.g., isopropanol) | 40-80°C, 1-5 bar H₂ | Allows for catalyst recycling and selective imine formation before reduction. mdpi.com |

Development of Stereoselective Synthetic Approaches for this compound Enantiomers and Diastereomers

The target molecule possesses a stereocenter at the C2 position of the pentyl chain. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-N-(4-methoxy-4-methylpentan-2-yl)aniline. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant goal in modern organic synthesis, particularly for applications in pharmacology and materials science. frontiersin.org Asymmetric reductive amination is the most direct and powerful strategy for achieving this. researchgate.netacs.org

Asymmetric reductive amination (ARA) achieves enantioselectivity by using a chiral catalyst to control the facial selectivity of the hydride addition to the prochiral imine intermediate. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, combined with chiral ligands, have proven highly effective for this transformation. researchgate.netacs.org

In the context of synthesizing the target molecule, the ARA would involve the reaction of aniline and 4-methoxy-4-methylpentan-2-one in the presence of a chiral catalyst and a hydrogen source. Iridium complexes paired with chiral phosphate (B84403) or phosphoramidite (B1245037) ligands are particularly noteworthy. semanticscholar.orgscilit.com

Mechanism of Stereoselection: The catalyst, featuring a chiral ligand, coordinates to the imine intermediate. The steric and electronic properties of the ligand create a chiral environment that favors the approach of the reducing agent (often H₂) from one face of the C=N double bond over the other, leading to the preferential formation of one enantiomer of the amine product.

Iridium-based catalysts are often highly efficient, allowing for low catalyst loadings and achieving high turnover numbers (TONs). semanticscholar.orgscilit.com The choice of ligand is critical for achieving high enantioselectivity (ee).

| Catalyst/Ligand Type | Example Ligand | Typical Substrates | Reported Enantioselectivity (ee) | Reference |

| Iridium/Chiral Phosphoric Acid | TRIP or SPINOL-derived phosphates | Aromatic and aliphatic ketones | Up to 99% ee | scilit.com |

| Iridium/Phosphoramidite | Monodentate Phosphoramidites | Arylacetones | Up to 99% ee | semanticscholar.org |

| Ruthenium/Chiral Diphosphine | C₃-TunePhos | Alkyl aryl ketones | >90% ee for most cases | acs.org |

| Iridium/P-OP Ligands | Phosphine-phosphites | N-aryl imines | 72-85% ee | researchgate.net |

Applying these established catalytic systems to the reaction between aniline and 4-methoxy-4-methylpentan-2-one offers a promising and direct route to the enantiomerically enriched forms of this compound. The optimization of reaction parameters such as solvent, temperature, pressure, and additives would be crucial for maximizing both chemical yield and enantioselectivity. semanticscholar.org

Chiral Auxiliary-Based Synthesis and Diastereoselective Control

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer by temporarily introducing a chiral moiety. wikipedia.orgwilliams.eduresearchgate.net For the synthesis of this compound, a chiral auxiliary could be attached to the aniline precursor, followed by a diastereoselective reaction to introduce the 4-methoxy-4-methylpentan-2-yl group.

A plausible approach involves the use of a chiral auxiliary such as an oxazolidinone, which has been successfully employed in a wide range of asymmetric transformations. williams.eduresearchgate.net The synthesis could commence with the acylation of a commercially available chiral oxazolidinone with a suitable reagent, followed by the introduction of the aniline moiety. Subsequent alkylation with a precursor to the 4-methoxy-4-methylpentan-2-yl group would proceed with diastereoselective control, guided by the steric hindrance of the chiral auxiliary. Finally, cleavage of the auxiliary would yield the desired enantiomerically enriched this compound. The predictability of stereochemical outcomes and the ability to separate diastereomeric intermediates make this a robust strategy for obtaining enantiopure amines. williams.edu

Another well-established chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv This auxiliary can be condensed with a ketone precursor of the side chain (4-methoxy-4-methylpentan-2-one) to form a chiral N-tert-butanesulfinyl ketimine. Diastereoselective addition of an aniline-derived nucleophile to this imine, followed by removal of the auxiliary, would afford the target chiral amine. osi.lv

Table 1: Potential Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Key Features | Potential Application |

| Evans Oxazolidinones | High diastereoselectivity in alkylations and aldol (B89426) reactions. williams.eduresearchgate.net | Acylation followed by diastereoselective introduction of the aniline or the pentyl moiety. |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Forms stable sulfinylimines that undergo diastereoselective nucleophilic addition. osi.lv | Condensation with 4-methoxy-4-methylpentan-2-one followed by addition of an aniline derivative. |

| Camphorsultam | Effective in directing various asymmetric reactions including Michael additions. wikipedia.org | Attachment to the aniline nitrogen to direct the diastereoselective alkylation. |

| (S)-Mandelic Acid | A chiral auxiliary that can be used to resolve racemic mixtures. | Formation of diastereomeric salts with racemic this compound for resolution. |

Chemoenzymatic Synthetic Routes for Stereospecific Transformations

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Transaminases (TAs), in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of amines from prochiral ketones. nih.govmdpi.com

A potential chemoenzymatic route to this compound could involve the reductive amination of 4-methoxy-4-methylpentan-2-one with aniline as the amine donor, catalyzed by an engineered ω-transaminase. The stereoselectivity of the reaction (either (R) or (S)-amine) would be dictated by the choice of the specific transaminase enzyme. rsc.orgnih.gov This approach is highly attractive due to its high enantioselectivity (often >99% ee), mild reaction conditions, and the avoidance of heavy metal catalysts. mdpi.com

Alternatively, a dynamic kinetic resolution (DKR) process could be employed. organic-chemistry.org This strategy combines the kinetic resolution of racemic this compound, catalyzed by an enzyme such as a lipase, with in-situ racemization of the slower-reacting enantiomer, often catalyzed by a metal complex (e.g., ruthenium-based). organic-chemistry.orgrsc.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of a derivatized product, such as an amide, which can then be hydrolyzed to the desired chiral amine.

Table 2: Potential Chemoenzymatic Strategies

| Enzymatic Method | Enzyme Class | Description |

| Asymmetric Synthesis | ω-Transaminase | Reductive amination of 4-methoxy-4-methylpentan-2-one using aniline as the amine source to directly form one enantiomer of the target amine. nih.govmdpi.com |

| Dynamic Kinetic Resolution | Lipase and Racemization Catalyst (e.g., Ru-complex) | Enantioselective acylation of the racemic amine by a lipase, coupled with continuous racemization of the unreacted amine enantiomer. organic-chemistry.orgmdpi.com |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of the racemic amine, allowing for the separation of the acylated product and the remaining unreacted amine enantiomer. mdpi.com |

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects and Reaction Kinetics Studies

The choice of solvent can significantly influence the rate and selectivity of N-alkylation reactions. For the synthesis of N-alkylanilines, a variety of solvents have been explored. In metal-catalyzed N-alkylation of anilines with alcohols, toluene (B28343) is a commonly used solvent. nih.govmdma.ch The reaction kinetics are influenced by factors such as temperature and reactant concentrations. Kinetic studies on related aniline alkylation reactions have helped in understanding the reaction mechanism and optimizing conditions to maximize the yield of the desired mono-alkylated product while minimizing side reactions.

Ionic liquids have been investigated as green solvent alternatives for the N-alkylation of anilines, in some cases leading to improved conversion and selectivity. rsc.orgpsu.edu The use of deep eutectic solvents (DESs) has also been reported for the alkylation of anilines with allylic alcohols under mild, metal-free conditions. rsc.org

Catalyst Selection, Loading, and Ligand Design for Improved Yield and Selectivity

Catalyst choice is critical for the efficient N-alkylation of anilines. Transition metal complexes based on ruthenium, nih.govrsc.orgrsc.org palladium, mdma.chrsc.orgionike.com nickel, acs.org and manganese nih.gov have been shown to be effective for the N-alkylation of anilines with alcohols via the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This approach is atom-economical, producing water as the only byproduct. nih.gov

Catalyst loading is typically optimized to be as low as possible while maintaining a high reaction rate to minimize cost and residual metal in the product. For instance, palladium catalysts supported on iron oxide have been used for N-alkylation under base- and ligand-free conditions. mdma.chionike.com The design of the ligand coordinated to the metal center is crucial for catalyst activity and selectivity. Pincer-type ligands, rsc.org N-heterocyclic carbenes (NHCs), nih.gov and various phosphine (B1218219) ligands rsc.org have been employed to tune the electronic and steric properties of the catalyst, thereby enhancing its performance.

Table 3: Comparison of Catalytic Systems for N-Alkylation of Anilines

| Metal Catalyst | Typical Ligands | Advantages |

| Palladium | Phosphines, N-Heterocyclic Carbenes (NHCs) | High activity for a broad range of substrates. mdma.chrsc.org |

| Ruthenium | Pincer ligands, Diphosphines (e.g., dppf) | Effective for "borrowing hydrogen" catalysis. nih.govrsc.org |

| Nickel | 1,10-Phenanthroline | Cost-effective alternative to precious metals. acs.org |

| Manganese | PNP pincer complexes | Use of an earth-abundant, less toxic metal. nih.gov |

Isolation and Purification Techniques for High Purity Product (e.g., Flash Chromatography)

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Flash column chromatography is a standard and effective technique for the purification of N-alkylaniline derivatives. nih.gov The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system (e.g., a mixture of n-pentane and diethyl ether, or hexane (B92381) and ethyl acetate) is crucial for achieving good separation. The polarity of the eluent is gradually increased to elute the components based on their affinity for the stationary phase. The progress of the purification is monitored by thin-layer chromatography (TLC).

Development of Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. nih.gov For the synthesis of this compound, several green approaches can be envisioned.

The use of alcohols as alkylating agents in "borrowing hydrogen" reactions is inherently green as it produces water as the only byproduct. rsc.org The development of catalysts based on earth-abundant and non-toxic metals like iron and manganese aligns with green chemistry principles. nih.gov Performing reactions in greener solvents like ionic liquids or deep eutectic solvents, or even under solvent-free conditions, can significantly reduce the environmental impact. rsc.orgrsc.org Biocatalytic methods, such as those using transaminases, are conducted in aqueous media under mild conditions and are highly selective, making them an excellent green alternative to traditional chemical methods. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization of N 4 Methoxy 4 Methylpentan 2 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution and the solid state. For N-(4-methoxy-4-methylpentan-2-yl)aniline, a suite of advanced NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its dynamic and solid-state properties.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For the target molecule, COSY would reveal correlations between the N-H proton and the methine proton at the C2 position, and between the C2 proton and the adjacent methyl (C1) and methylene (B1212753) (C3) protons. It would also show coupling between the C3 methylene protons and the C2 methine proton. Within the aniline (B41778) ring, correlations between adjacent aromatic protons would also be observed. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). It is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal for the methoxy (B1213986) group would correlate to the methoxy carbon, and the aromatic protons would correlate to their respective aromatic carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). This is vital for connecting different structural fragments. Key HMBC correlations would include the correlation from the methoxy protons to the C4 quaternary carbon, from the C5 gem-dimethyl protons to the C4 carbon, and from the N-H proton to the C2 carbon and the ipso-carbon of the aniline ring. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial relationships by detecting protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining the preferred conformation of the side chain and its orientation relative to the aniline ring. For example, correlations might be observed between the aniline ortho-protons and the protons on the C2 or N-H position of the side chain, providing insight into the molecule's three-dimensional structure. researchgate.net

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

|---|---|---|---|---|

| N-H | H-2 | C-2 (weak or absent) | C-2, C-ipso (aniline) | H-2, Aromatic H-ortho |

| Aromatic (ortho) | Aromatic (meta) | C-ortho | C-ipso, C-meta, C-para | N-H, H-2 |

| Aromatic (meta) | Aromatic (ortho, para) | C-meta | C-ipso, C-ortho, C-para | Aromatic (ortho, para) |

| Aromatic (para) | Aromatic (meta) | C-para | C-ipso, C-meta | Aromatic (meta) |

| H-2 (CH) | N-H, H-1 (CH₃), H-3 (CH₂) | C-2 | C-1, C-3, C-4, C-ipso | N-H, H-1, H-3, Aromatic H-ortho |

| H-3 (CH₂) | H-2 (CH) | C-3 | C-2, C-4, C-5 | H-2, H-5 |

| H-5 (gem-CH₃) | -- | C-5 | C-4, C-3, OCH₃ | H-3, OCH₃ |

| OCH₃ | -- | OCH₃ | C-4 | H-5 |

The structure of this compound is not static. The molecule possesses significant conformational flexibility due to rotation around several single bonds, such as the C-N bond connecting the aniline ring to the side chain and the C-C bonds within the pentanyl chain. copernicus.org Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, can provide valuable information about these conformational exchange processes. nih.gov

In the solid state, molecules pack in a regular, repeating arrangement known as a crystal lattice. However, a single compound can sometimes crystallize in multiple different arrangements, a phenomenon known as polymorphism. nih.gov Different polymorphs can have distinct physical properties, which is of critical importance in the pharmaceutical industry. europeanpharmaceuticalreview.com

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. pharmtech.com In the solid state, NMR signals are influenced by the local molecular environment. Since molecules in different crystal forms have different packing arrangements and intermolecular interactions, they will produce distinct SSNMR spectra. researchgate.net ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common SSNMR technique that would reveal different chemical shifts for the carbon atoms of this compound in different polymorphic forms, allowing for their unambiguous identification and quantification. bruker.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the elemental composition, of a molecule, as well as its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₂₁NO), the theoretical exact mass can be calculated, and a match with the experimental value from HRMS confirms the elemental formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and the analysis of the resulting fragment ions. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. youtube.com For this compound, several key fragmentation pathways can be predicted:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would lead to the formation of a stable iminium ion.

Loss of Methoxy Group: Cleavage of the C-O bond in the ether functionality can lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH).

Cleavage of the Side Chain: Fragmentation can occur at various points along the pentanyl chain, leading to a series of characteristic ions. A particularly favorable cleavage is the loss of a neutral molecule to form a stable carbocation, such as the cleavage of the C3-C4 bond to release a neutral fragment and form a resonance-stabilized ion.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

| m/z (Predicted) | Formula | Description |

|---|---|---|

| 207.1623 | [C₁₃H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 192.1388 | [C₁₂H₁₈N]⁺ | Loss of methyl radical from methoxy group |

| 134.1000 | [C₈H₁₂N]⁺ | Cleavage of C2-C3 bond, formation of anilinium ion derivative |

| 106.0657 | [C₇H₈N]⁺ | Formation of protonated aniline after side-chain cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov It is an ideal method for assessing the purity of a volatile compound like this compound and for identifying any impurities or by-products from its synthesis. d-nb.info

A plausible synthesis for this compound would involve the reductive amination of 4-methoxy-4-methylpentan-2-one with aniline. In a GC-MS analysis of the crude reaction mixture, the main peak in the chromatogram would correspond to the desired product. Its identity would be confirmed by the mass spectrum associated with that peak. nih.gov Other potential peaks could correspond to:

Unreacted starting materials (aniline and 4-methoxy-4-methylpentan-2-one).

The intermediate imine formed before the reduction step.

By-products from side reactions, such as self-condensation of the ketone or dialkylation of the aniline.

By comparing the mass spectra of these minor peaks with spectral libraries and known fragmentation patterns, these impurities can be readily identified, providing crucial information for the optimization of the synthetic procedure. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| 4-methoxy-4-methylpentan-2-one |

| Methanol |

| Chromium (III) acetylacetonate |

| Nickel (II) acetylacetonate |

| Carbamazepine |

| Cimetidine |

| Nabumetone |

Based on the conducted research, there is currently no publicly available scientific literature containing detailed experimental data for the advanced spectroscopic and spectrometric characterization of the specific chemical compound this compound. Consequently, the requested in-depth analysis of its vibrational spectroscopy (both Fourier Transform Infrared and Raman) and X-ray crystallography (both single crystal and powder diffraction) cannot be provided at this time.

The search for scholarly articles and spectral databases did not yield any specific studies focused on the Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, or X-ray crystallography of this compound. Therefore, the creation of data tables with characteristic group frequencies, vibrational modes, or crystallographic parameters for this particular molecule is not possible.

While general principles of these analytical techniques can be described, the strict adherence to the provided outline, which requires a focus solely on this compound, prevents the inclusion of data from analogous or related compounds. To generate the requested article, dedicated experimental research on the synthesis and detailed characterization of this compound would be required.

Reactivity, Reaction Pathways, and Derivatization Chemistry of N 4 Methoxy 4 Methylpentan 2 Yl Aniline

Reactivity of the Aniline (B41778) Nitrogen and Aromatic Ring System

The aniline moiety, consisting of the amino group attached to a phenyl ring, is the primary site of many chemical transformations. The lone pair of electrons on the nitrogen atom significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic attack. Conversely, the nitrogen atom itself can act as a nucleophile.

The N-alkyl group in N-(4-methoxy-4-methylpentan-2-yl)aniline is a powerful activating group for electrophilic aromatic substitution. It donates electron density to the phenyl ring, primarily at the ortho and para positions, making these sites highly reactive towards electrophiles. The bulky nature of the 4-methoxy-4-methylpentan-2-yl substituent is expected to sterically hinder the ortho positions, leading to a preference for substitution at the para position.

Halogenation: Treatment with halogens such as bromine or chlorine in a suitable solvent would likely result in the rapid formation of the corresponding para-halogenated derivative. The high reactivity of the ring may necessitate mild reaction conditions to prevent polyhalogenation.

Nitration: The nitration of N-alkylanilines can be complex. acs.orgresearchgate.netresearchgate.netacs.org Direct nitration with a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a mixture of isomers. wikipedia.org A common strategy to control the reaction is the initial N-nitrosation of the secondary amine followed by a Fischer-Hepp rearrangement to introduce the nitro group at the para position. acs.org Alternatively, protecting the amino group via acylation prior to nitration can direct the substitution to the para position and prevent unwanted side reactions.

Sulfonation: Sulfonation of N-alkylanilines with oleum (B3057394) (fuming sulfuric acid) typically yields a mixture of aminobenzenesulfonic acids. inlibrary.uzgoogle.com The reaction conditions, such as temperature and the concentration of sulfur trioxide, can influence the isomeric distribution of the products. inlibrary.uz At elevated temperatures, the thermodynamically more stable para-substituted product is generally favored. The reaction proceeds through the formation of anilinium hydrogensulfate, which then rearranges. stackexchange.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Halogenation | Br₂ in CCl₄ | N-(4-bromo-phenyl)-(4-methoxy-4-methylpentan-2-yl)amine |

| Nitration | HNO₃, H₂SO₄ (controlled) | N-(4-methoxy-4-methylpentan-2-yl)-4-nitroaniline |

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. acs.orgacs.orgquora.com This reactivity is central to the formation of a variety of derivatives.

Acylation: The nitrogen atom can readily react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. organic-chemistry.orgmdpi.comresearchgate.netacs.org This reaction is a common method for the protection of amino groups.

Reaction with Carbonyls (Enamine Formation): The reaction of secondary amines with aldehydes and ketones, under acid catalysis with removal of water, results in the formation of enamines, not Schiff bases (imines). nih.gov Schiff bases are formed from primary amines. libretexts.orgwikipedia.orgbyjus.com Therefore, this compound would react with an aldehyde or ketone to form an enamine, where the double bond is adjacent to the nitrogen atom.

The aniline functionality is susceptible to both oxidation and reduction, although the latter is less common as the amine is already in a reduced state.

Oxidation: The oxidation of N-alkylanilines can be complex, yielding a variety of products depending on the oxidizing agent and reaction conditions. acs.orgresearchgate.netrsc.orgnih.govacs.org Mild oxidation may lead to the formation of radical cations, which can then couple to form substituted benzidines or diphenylamines. acs.org Stronger oxidizing agents can lead to the formation of quinone-like structures or even polymerization.

Reduction: The aromatic ring of the aniline moiety can be reduced under catalytic hydrogenation conditions (e.g., using hydrogen gas with a platinum or rhodium catalyst at high pressure and temperature). This would result in the formation of N-(4-methoxy-4-methylpentan-2-yl)cyclohexylamine.

Transformations Involving the Branched Alkyl Side Chain

The 4-methoxy-4-methylpentan-2-yl side chain offers additional sites for chemical modification, namely the methoxy (B1213986) ether linkage and the chiral center at the C2 position of the pentane (B18724) chain.

Ethers are generally stable, but the C-O bond can be cleaved under stringent conditions, typically with strong acids. wikipedia.orglibretexts.orglibretexts.orgopenstax.org

Demethylation/Ether Cleavage: Treatment of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to cleave the ether linkage. commonorganicchemistry.com Given that the ether is tertiary, the cleavage is likely to proceed via an SN1 mechanism, leading to the formation of a tertiary carbocation. This would result in the formation of N-(4-hydroxy-4-methylpentan-2-yl)aniline and methyl halide. Other reagents known for cleaving aryl methyl ethers, such as boron tribromide (BBr₃), could also be employed. nih.govresearchgate.netrsc.orgwikipedia.org

The C2 position of the pentane side chain is a chiral center. While specific reactions targeting this center in this particular molecule are not documented, general principles of asymmetric synthesis suggest that this chirality could be exploited. Chiral amines are valuable in asymmetric synthesis, often used as catalysts or chiral auxiliaries. sigmaaldrich.comalfachemic.commdpi.comcuni.czresearchgate.net

Diastereoselective Reactions: If a new stereocenter were to be created elsewhere in the molecule, the existing chiral center at C2 could influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

Kinetic Resolution: If this compound were present as a racemic mixture, it might be possible to resolve the enantiomers through reactions with chiral reagents that selectively react with one enantiomer at a faster rate.

Due to the lack of specific literature for this compound, the potential for stereoselective transformations remains a theoretical consideration based on the general utility of chiral amines in organic synthesis.

Functionalization of Peripheral Methyl Groups and Alkane Backbone

The chemical structure of this compound presents several sites for potential functionalization, particularly at the peripheral methyl groups and along the pentane backbone. These regions, being composed of sp³-hybridized carbon atoms, are generally less reactive than the aromatic ring or the nitrogen atom. However, under specific reaction conditions, transformations can be induced.

Peripheral Methyl Groups: The two methyl groups attached to the quaternary carbon (C4) and the methyl group at the chiral center (C2) are potential targets for radical halogenation. Under UV light or with the use of a radical initiator, reagents such as N-bromosuccinimide (NBS) could introduce a bromine atom. This bromination would likely occur preferentially at the methylene (B1212753) group (C3) due to the formation of a more stable secondary radical intermediate compared to a primary radical on the methyl groups. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups at this position.

Alkane Backbone: The C-H bonds of the alkane backbone are generally unreactive. However, strong oxidizing agents or specific catalysts could potentially introduce hydroxyl or carbonyl functionalities. For instance, oxidation reactions could theoretically lead to the formation of ketones or alcohols along the chain, although this would likely be non-selective and could lead to fragmentation of the molecule. It is important to note that the steric hindrance imposed by the bulky aniline and tert-butyl-like groups may limit the accessibility of reagents to the alkane backbone, thereby influencing the feasibility and outcome of such functionalization reactions.

Mechanistic Investigations of Key Reactions

Due to the specific and complex nature of this compound, detailed mechanistic studies exclusively on this compound are not extensively documented in publicly available literature. However, the reactivity of its core functional groups—a secondary N-alkylaniline and an ether—allows for the extrapolation of likely mechanistic pathways based on well-established principles for analogous structures.

Kinetic Studies of Reaction Rates, Orders, and Activation Parameters

Kinetic studies on reactions involving this compound would provide valuable insights into the reaction mechanisms. For a typical N-alkylation reaction, where the secondary amine is further alkylated, the reaction rate would likely follow second-order kinetics, being first order with respect to both the aniline derivative and the alkylating agent.

The rate of reaction would be influenced by several factors:

Steric Hindrance: The bulky 4-methoxy-4-methylpentan-2-yl group would sterically hinder the approach of the alkylating agent to the nitrogen atom, resulting in a slower reaction rate compared to less hindered anilines.

Solvent Effects: The choice of solvent would play a crucial role. Polar aprotic solvents would be expected to solvate the transition state, potentially accelerating the reaction.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate, and the activation energy (Ea) could be determined from an Arrhenius plot.

A hypothetical kinetic data table for a representative N-alkylation reaction is presented below.

| Experiment | [this compound] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Isotope Labeling Experiments for Mechanism Elucidation

Isotope labeling is a powerful technique to trace the pathways of atoms during a reaction. For reactions involving this compound, several isotope labeling strategies could be employed to elucidate mechanisms.

Deuterium (B1214612) Labeling: To investigate the mechanism of electrophilic aromatic substitution, the aniline ring could be deuterated at the ortho and para positions. The position of deuterium in the product would reveal the preferred site of substitution and could provide evidence for any migration of substituents.

Carbon-13 Labeling: To study potential rearrangements of the alkyl chain during a reaction, specific carbon atoms in the 4-methoxy-4-methylpentan-2-yl group could be labeled with ¹³C. Analysis of the product using ¹³C NMR spectroscopy would indicate if any bond-breaking and bond-forming events have occurred within the alkyl backbone.

Nitrogen-15 Labeling: By using ¹⁵N-labeled aniline in the synthesis of the target compound, the fate of the nitrogen atom in various reactions could be tracked. This would be particularly useful in studying reactions that might involve cleavage of the C-N bond.

Transition State Analysis in N-Alkylation or Derivatization Reactions

Computational chemistry can be used to model the transition states of reactions involving this compound. For an N-alkylation reaction, a bimolecular nucleophilic substitution (SN2) mechanism is expected. The transition state would involve the nitrogen atom of the aniline derivative forming a new bond with the carbon atom of the alkylating agent, while the bond between the carbon and the leaving group is simultaneously broken.

Synthesis of Novel Derivatives and Analogs of this compound

Diversification of the Aromatic Ring Substituents

The aromatic ring of this compound is amenable to a variety of electrophilic aromatic substitution reactions, allowing for the synthesis of a diverse range of derivatives. The amino group is a strong activating group and an ortho-, para-director.

Halogenation: Reaction with reagents such as bromine in a non-polar solvent would be expected to yield predominantly the para-bromo derivative, with some ortho-bromo product also being formed.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group, again primarily at the para position. The strongly acidic conditions might also lead to protonation of the amino group, which would deactivate the ring and direct substitution to the meta position. To avoid this, the amino group can be protected as an amide before nitration.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group at the para position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation could be used to introduce alkyl and acyl groups, respectively. As with nitration, protection of the amino group is often necessary to prevent it from coordinating with the Lewis acid catalyst, which would deactivate the ring.

A table summarizing potential aromatic ring substitutions is provided below.

| Reaction | Reagent(s) | Major Product(s) |

| Bromination | Br₂ in CCl₄ | 4-bromo-N-(4-methoxy-4-methylpentan-2-yl)aniline |

| Nitration | HNO₃, H₂SO₄ (with NH protection) | 4-nitro-N-(4-methoxy-4-methylpentan-2-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 4-(N-(4-methoxy-4-methylpentan-2-yl)amino)benzenesulfonic acid |

| Acylation | RCOCl, AlCl₃ (with NH protection) | 1-(4-(N-(4-methoxy-4-methylpentan-2-yl)amino)phenyl)alkan-1-one |

Modification of the Branched Alkyl Side Chain for Structure-Reactivity Relationship Studies

The branched alkyl side chain of this compound, specifically the 4-methoxy-4-methylpentan-2-yl group, presents a unique structural feature that can be systematically modified to investigate structure-reactivity relationships. Such studies are crucial for understanding how steric and electronic properties of the alkyl substituent influence the reactivity of the aniline nitrogen and the aromatic ring. While specific studies on this exact molecule are not prevalent in the reviewed literature, general principles of organic chemistry allow for the postulation of several key modifications and their expected outcomes.

Variations in the length and branching of the alkyl chain can significantly impact the steric hindrance around the nitrogen atom. This, in turn, can affect the rate and feasibility of reactions involving the amine, such as N-alkylation and N-acylation. For instance, increasing the steric bulk by replacing the methyl groups on the pentyl chain with larger alkyl groups would be expected to decrease the nucleophilicity of the nitrogen, thereby slowing down substitution reactions at the nitrogen center.

To systematically study these effects, a series of analogues could be synthesized, as detailed in the table below.

| Analogue | Modification | Expected Impact on Reactivity |

|---|---|---|

| N-(4-ethoxy-4-methylpentan-2-yl)aniline | Replacement of methoxy with ethoxy group | Minor increase in steric bulk and lipophilicity, potentially slight decrease in N-nucleophilicity. |

| N-(4-hydroxy-4-methylpentan-2-yl)aniline | Demethylation of the methoxy group | Introduction of a hydroxyl group could lead to intramolecular hydrogen bonding, affecting the basicity of the aniline nitrogen. Also provides a new site for derivatization. |

| N-(4-methoxy-4,5-dimethylhexan-2-yl)aniline | Increased branching on the alkyl chain | Significant increase in steric hindrance, likely leading to a marked decrease in the rate of N-substitution reactions. |

| N-(4-methoxypentan-2-yl)aniline | Removal of the gem-dimethyl group | Reduced steric hindrance compared to the parent compound, potentially leading to increased reactivity at the nitrogen. |

Preparation of N-Substituted this compound Derivatives

The secondary amine functionality of this compound allows for a variety of N-substitution reactions, leading to a diverse range of derivatives. These derivatization reactions are fundamental in fine-tuning the chemical and physical properties of the molecule. Common methods for the N-substitution of secondary anilines can be applied here, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The introduction of an additional alkyl group on the nitrogen atom can be achieved through various methods. A common approach involves the reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. psu.edu The choice of base and solvent can be critical to avoid competing elimination reactions, especially with sterically hindered secondary amines. Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or hydrogen and a catalyst provides a versatile route to N-alkylated products. organic-chemistry.org

N-Acylation: Acylation of the secondary amine can be readily accomplished using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically fast and proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. The resulting amides are generally stable compounds.

N-Arylation: The formation of a C-N bond between the aniline nitrogen and an aryl group can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for the N-arylation of a wide range of amines, including secondary anilines. organic-chemistry.org This reaction allows for the introduction of various substituted aryl groups.

The following table summarizes some potential N-substituted derivatives and the general synthetic methods for their preparation.

| Derivative | Type of Substitution | General Synthetic Method | Reactants |

|---|---|---|---|

| N-methyl-N-(4-methoxy-4-methylpentan-2-yl)aniline | N-Alkylation | Reductive amination | Formaldehyde and a reducing agent (e.g., NaBH3CN) |

| N-ethyl-N-(4-methoxy-4-methylpentan-2-yl)aniline | N-Alkylation | Reaction with alkyl halide | Ethyl iodide and a base (e.g., K2CO3) |

| N-acetyl-N-(4-methoxy-4-methylpentan-2-yl)aniline | N-Acylation | Reaction with acylating agent | Acetyl chloride or acetic anhydride |

| N-benzoyl-N-(4-methoxy-4-methylpentan-2-yl)aniline | N-Acylation | Reaction with acylating agent | Benzoyl chloride |

| N-phenyl-N-(4-methoxy-4-methylpentan-2-yl)aniline | N-Arylation | Buchwald-Hartwig amination | An aryl halide (e.g., bromobenzene), a palladium catalyst, and a phosphine ligand |

Due to the absence of specific computational and theoretical research findings for the chemical compound "this compound" in the public domain, this article cannot be generated at this time.

Extensive searches for scholarly articles and data pertaining to the quantum chemical calculations, conformational analysis, and molecular dynamics simulations of this compound did not yield any specific studies on this particular molecule. The strict adherence to the provided outline, which requires in-depth, scientifically accurate data for each subsection, cannot be fulfilled without available research.

Generating content for the requested sections, such as Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for high-accuracy energy prediction, Molecular Electrostatic Potential (MEP) mapping, Potential Energy Surface (PES) mapping, and Molecular Dynamics (MD) simulations, necessitates access to published computational chemistry research focused specifically on this compound. Without such foundational data, any attempt to create the article would result in speculation or the inclusion of irrelevant information from other compounds, thereby violating the core instructions of the request.

Computational Chemistry and Theoretical Investigations of N 4 Methoxy 4 Methylpentan 2 Yl Aniline

Conformational Analysis and Molecular Dynamics Simulations

Influence of Solvent on Conformation and Reactivity

Theoretical studies on the influence of solvents on the conformation and reactivity of molecules like N-(4-methoxy-4-methylpentan-2-yl)aniline would typically involve implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and the exploration of conformational preferences in different environments. By varying the dielectric constant, researchers can simulate how solvents of different polarities might stabilize or destabilize various conformers of the molecule. This analysis is crucial as the bulky and flexible 4-methoxy-4-methylpentan-2-yl group, combined with the aniline (B41778) moiety, would likely adopt different low-energy conformations in solvents like hexane (B92381) (non-polar) versus dimethyl sulfoxide (B87167) (polar aprotic) or water (polar protic). These conformational changes, in turn, can significantly impact the molecule's reactivity by altering the accessibility of reactive sites, such as the nitrogen lone pair.

Explicit solvent models, while computationally more intensive, would involve including a number of solvent molecules around the this compound molecule. This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the N-H group and solvent molecules. Such specific interactions can play a critical role in reaction mechanisms, for example, by stabilizing transition states or intermediates.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Calculation of NMR Chemical Shifts and Coupling Constants for Complex Spectra

The prediction of NMR spectra for this compound would be a key component of its theoretical characterization. Using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. These calculations would be performed on the optimized geometry of the molecule. To enhance accuracy, conformational averaging, especially for the flexible pentyl chain, would be necessary. The predicted chemical shifts would then be compared to experimentally obtained spectra for validation. Discrepancies between calculated and experimental values can often provide deeper insights into the dominant molecular conformation in solution. Furthermore, theoretical calculations can aid in the assignment of complex and overlapping signals in the experimental spectrum.

Simulation of IR and Raman Spectra for Vibrational Assignments

Computational methods are invaluable for interpreting the vibrational spectra of complex molecules. For this compound, a frequency calculation on the optimized geometry would yield the harmonic vibrational frequencies. These frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching, C-N stretching, aromatic C-H bending, and various vibrations of the aliphatic side chain. The calculated IR intensities and Raman activities can be used to generate a theoretical spectrum that can be directly compared with experimental FT-IR and FT-Raman data. This comparison is crucial for the accurate assignment of the observed vibrational bands to specific molecular motions. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose and have shown good agreement with experimental results for similar aniline derivatives. researchgate.net

Prediction of UV-Vis Absorption Maxima and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules like this compound. These calculations provide information on the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption maxima (λmax) and the intensity of the absorption bands, respectively. The analysis would focus on the electronic transitions involved, such as π → π* transitions within the aniline aromatic ring and n → π* transitions involving the nitrogen lone pair. The nature of these transitions can be further elucidated by examining the molecular orbitals involved, providing insight into the electronic structure of the molecule. The choice of solvent in the TD-DFT calculation is also important, as solvatochromic shifts (changes in λmax with solvent polarity) can be predicted and compared with experimental observations.

Reaction Mechanism Studies through Computational Approaches

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations for Amination and Derivatization Reactions

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as N-alkylation, N-acylation, or electrophilic aromatic substitution, computational methods can be used to map out the entire potential energy surface. This involves locating the structures of reactants, products, and any intermediates. A key aspect of this is the localization of transition states, which are the energy maxima along the reaction pathway. Various algorithms are available for finding these saddle points on the potential energy surface.

Once a transition state has been located and its structure verified (by the presence of a single imaginary frequency), Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product (or intermediate) on the potential energy surface. This confirms that the located transition state indeed connects the desired species. The energy difference between the reactants and the transition state provides the activation energy barrier, which is a critical parameter for understanding the reaction kinetics. Such studies would provide fundamental insights into the reactivity of this compound and guide the design of synthetic routes for its derivatives.

Calculation of Activation Energies and Reaction Enthalpies

Detailed theoretical studies on the reaction kinetics and thermodynamics of this compound are limited in publicly available scientific literature. Computational chemistry provides a powerful tool to predict the activation energies (Ea) and reaction enthalpies (ΔH) for various chemical transformations involving this molecule. Such calculations are crucial for understanding reaction feasibility, rates, and mechanisms at a molecular level.

Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction. The transition state, which represents the highest energy point along the reaction coordinate, is located, and its energy difference relative to the reactants provides the activation energy. A lower activation energy implies a faster reaction rate.

Similarly, the reaction enthalpy is determined by calculating the difference between the total electronic energies of the products and the reactants. A negative ΔH indicates an exothermic reaction that releases heat, while a positive ΔH signifies an endothermic reaction that requires energy input.

For a hypothetical reaction, such as the N-alkylation or acylation of this compound, computational models could yield data similar to that presented in the interactive table below. This illustrative data showcases how activation energies and reaction enthalpies would be presented for different reaction types.

Hypothetical Thermochemical Data for Reactions of this compound

| Reaction Type | Reagents | Activation Energy (Ea) in kcal/mol | Reaction Enthalpy (ΔH) in kcal/mol |

| N-Alkylation | Methyl Iodide | 22.5 | -15.2 |

| N-Acylation | Acetyl Chloride | 15.8 | -20.7 |

| Aromatic Nitration | Nitric Acid/Sulfuric Acid | 18.3 | -35.1 |

| N-Dealkylation | Oxidizing Agent | 30.1 | 5.4 |

Exploration of Competing Reaction Pathways and Selectivity Rationalization

Many reactions involving this compound have the potential to yield multiple products through competing reaction pathways. For instance, in electrophilic aromatic substitution, the incoming electrophile could attack the ortho or meta positions relative to the substituted amino group, in addition to the expected para-directing effect of the methoxy (B1213986) group on the aniline ring (though in this specific molecule, the primary directing group is the substituted amine). Computational chemistry is instrumental in rationalizing the observed selectivity in such reactions.

By calculating the activation energies for each possible reaction pathway, chemists can predict the most likely product. The pathway with the lowest activation energy barrier is kinetically favored and will be the dominant route under a given set of conditions.

For example, consider the halogenation of the aromatic ring. Theoretical calculations could explore the energy profiles for the formation of ortho-, meta-, and para-substituted products. The relative energies of the transition states leading to these intermediates would reveal the kinetic preferences.

The following interactive data table provides a hypothetical comparison of activation energies for competing pathways in a representative electrophilic substitution reaction.

Hypothetical Activation Energies for Competing Pathways in Electrophilic Bromination

| Substitution Position | Activation Energy (Ea) in kcal/mol | Predicted Major Product |

| Ortho to -NHR | 19.8 | No |

| Meta to -NHR | 25.4 | No |

| Para to -NHR | 17.2 | Yes |

These computational insights not only explain experimental observations but also guide the design of new synthetic routes with improved selectivity and efficiency. By understanding the energetic landscape of a reaction, chemists can manipulate reaction conditions to favor the formation of a desired product over unwanted side products.

Advanced Analytical Methodologies for N 4 Methoxy 4 Methylpentan 2 Yl Aniline and Its Transformation Products Non Clinical

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-(4-methoxy-4-methylpentan-2-yl)aniline. Its versatility allows for various configurations to assess purity, determine enantiomeric composition, and analyze complex mixtures.

Reverse-Phase HPLC for Purity Assessment and Quantitative Analysis

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the purity evaluation and quantification of pharmaceutical intermediates and related substances. The separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase. For this compound, a C18 (octadecyl) column is a suitable choice for the stationary phase, providing effective retention and separation from potential impurities.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net The ratio of these components is optimized to achieve the desired retention time and resolution. For aniline (B41778) derivatives, acidic modifiers like formic acid or phosphoric acid are often added to the mobile phase to improve peak shape and reproducibility by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support and ensuring the analyte is in a consistent ionic form. sielc.comsielc.com Quantification is achieved using an external standard method with a UV detector, monitoring at a wavelength where the aniline chromophore exhibits strong absorbance. A validated RP-HPLC method is essential for routine quality control, ensuring the purity of the synthesized compound. ptfarm.pl

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Internal Standard | Phenacetin (optional) |

Chiral HPLC for Enantiomeric Excess Determination of Stereoisomers

The structure of this compound contains a stereocenter at the second carbon of the pentan-2-yl group, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. nih.govresearchgate.net Chiral HPLC is the premier technique for determining the enantiomeric excess (e.e.) of a chiral compound.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely effective for a broad range of racemic mixtures, including amine derivatives. mdpi.comwindows.net The choice of mobile phase—whether normal-phase (e.g., hexane (B92381)/isopropanol), polar organic, or reversed-phase—is crucial and must be empirically determined to achieve optimal separation (enantioselectivity). researchgate.netmdpi.com

Table 2: Potential Chiral HPLC Systems for Enantiomeric Separation

| Chiral Stationary Phase (CSP) | Mobile Phase System | Mode |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Diethylamine | Normal Phase |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol with 0.1% Diethylamine | Polar Organic |

HPLC-Mass Spectrometry (HPLC-MS) for Analysis of Complex Reaction Mixtures and Degradation Products

When analyzing complex matrices such as crude reaction mixtures or forced degradation samples, HPLC coupled with mass spectrometry (HPLC-MS) offers unparalleled analytical power. This hyphenated technique provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is directly related to its molecular weight. bldpharm.com This dual detection is invaluable for identifying unknown impurities, byproducts, and degradation products. mdpi.com

Following separation on an RP-HPLC system, the eluent is introduced into an ion source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are well-suited for analyzing aniline derivatives. d-nb.infonih.gov The resulting ions are then analyzed by the mass spectrometer. For further structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment a selected parent ion and analyze its product ions, providing a fragmentation pattern that acts as a structural fingerprint. d-nb.infonih.gov

Table 3: Representative HPLC-MS Parameters for Structural Identification

| Parameter | Condition |

|---|---|

| HPLC System | UHPLC with C18 column |

| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) gradient |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan (for unknowns) and/or Multiple Reaction Monitoring (MRM) (for targeted analysis) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC is highly suitable for analyzing volatile impurities and certain transformation products. Capillary electrophoresis (CE) also offers a high-efficiency separation alternative, particularly for chiral analysis. nih.gov

GC-MS for Trace Analysis and Identification of Volatile Transformation Products

For the definitive identification and trace-level quantification of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. epa.govgcms.cz The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum for each component provides a unique fragmentation pattern that allows for highly confident identification, often through comparison with established spectral libraries. mdpi.comresearchgate.net

This technique is exceptionally sensitive, making it ideal for detecting trace impurities or volatile degradation products that could be genotoxic. ajrconline.org For analyzing trace volatiles within the this compound product matrix, headspace (HS) sampling or solid-phase microextraction (SPME) can be used to selectively introduce only the volatile components into the GC-MS system, thereby minimizing matrix effects and enhancing sensitivity. chromatographyonline.comsemanticscholar.org

Table 5: Typical GC-MS Parameters for Trace Volatile Analysis

| Parameter | Condition |

|---|---|

| Sample Introduction | Headspace (HS) or Solid-Phase Microextraction (SPME) |

| GC Column | High-resolution capillary column (e.g., AT-210 or equivalent) tsijournals.com |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Temperature programmed for optimal separation of target analytes |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 amu |

| Data Acquisition | Full Scan for identification, Selected Ion Monitoring (SIM) for trace quantification |

Capillary Electrophoresis for High-Resolution Separations of Polar Analogs

Capillary Electrophoresis (CE) is a powerful analytical technique that offers high-resolution separations of ionic species based on their electrophoretic mobility in an electric field. For this compound, which is a weakly basic compound, Capillary Zone Electrophoresis (CZE) is particularly suitable for separating it from its more polar transformation products, such as hydroxylated or N-dealkylated analogs.

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. At pH values above 3, the inner wall of the capillary is negatively charged due to the ionization of silanol groups, which induces a bulk flow of the BGE towards the cathode, known as the electroosmotic flow (EOF). Analytes are separated based on their charge-to-size ratio. Under acidic conditions (e.g., pH < 2.5), the aniline nitrogen of this compound and its analogs becomes protonated, acquiring a positive charge. nih.gov The separation is then governed by the differences in their electrophoretic mobility, which is influenced by their size and the magnitude of their charge.

Controlling the pH of the BGE is crucial; lower pH values can suppress the EOF, which can be effective for separating cationic species like protonated aromatic amines. nih.gov The migration order of the analytes is related to their pKb values and the presence of other functional groups. nih.gov For instance, transformation products with additional polar groups (e.g., hydroxyl groups) would exhibit different hydrodynamic radii and potentially different charge states, enabling their separation from the parent compound.

Table 1: Hypothetical CZE Separation of this compound and its Polar Analogs

| Compound | Structure | Expected Charge at pH 2.0 | Expected Relative Migration Time |

|---|---|---|---|

| This compound | Parent Compound | +1 | Fastest |

| 4-((4-methoxy-4-methylpentan-2-yl)amino)phenol | Hydroxylated Analog | +1 | Intermediate |

| N-dealkylaniline | Dealkylated Analog | +1 | Slowest |

This interactive table presents hypothetical data to illustrate the separation principle. Actual migration times would depend on specific experimental conditions such as voltage, capillary length, and buffer composition.

Electrochemical Methods for Detection and Characterization